
Cyclohexyl(3-methylphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl(3-methylphenyl)methanamine is an organic compound with the molecular formula C14H21N It is characterized by a cyclohexyl group attached to a methanamine moiety, which is further substituted with a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexyl(3-methylphenyl)methanamine can be synthesized through several methods. One common approach involves the hydrogenation of benzene methanamine in the presence of a ruthenium catalyst. This reaction is typically carried out under fixed bed hydrogenation conditions, achieving high conversion rates and selectivity .
Industrial Production Methods: For industrial-scale production, the continuous hydrogenation method is preferred due to its efficiency and cost-effectiveness. This method utilizes a fixed bed reactor and a ruthenium catalyst, ensuring high product yield and purity .
化学反応の分析
Types of Reactions: Cyclohexyl(3-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Formation of cyclohexyl(3-methylphenyl)ketone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Cyclohexyl(3-methylphenyl)methanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Cyclohexyl(3-methylphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
- Cyclohexyl(m-tolyl)methanamine
- 1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine
Comparison: Cyclohexyl(3-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
cyclohexyl-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C14H21N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3 |
InChIキー |
GCNZUNAWSKSIAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(C2CCCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



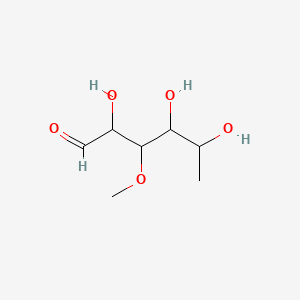

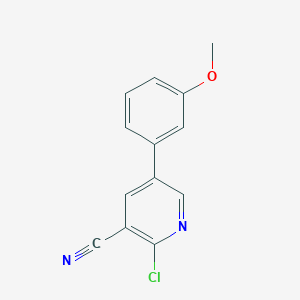

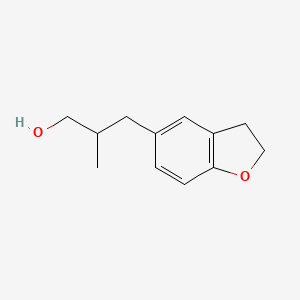
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)



![3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B12075561.png)
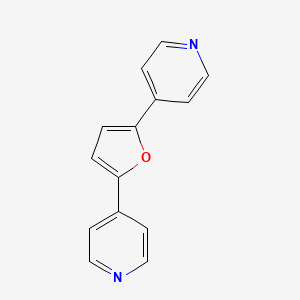
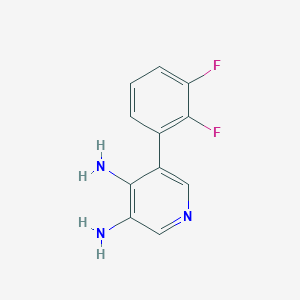
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)
